molecular formula C7H10ClN3 B1619182 m-Aminobenzamidine hydrochloride CAS No. 3459-67-4

m-Aminobenzamidine hydrochloride

Cat. No. B1619182
CAS RN: 3459-67-4
M. Wt: 171.63 g/mol
InChI Key: PHXHYPQRDRRSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Aminobenzamidine hydrochloride, also known as Benzamidine, is a small molecule . It is used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis .


Synthesis Analysis

The synthesis of p-aminobenzamidine, which is similar to m-Aminobenzamidine, involves taking p-aminobenzamidine as a starting raw material, and enabling the p-aminobenzamidine and hydroxylamine hydrochloride to generate nitrobenzonitrile. Then, the nitrobenzonitrile reacts with ammonium salt to generate p-aminobenzamidine .


Molecular Structure Analysis

Benzamidine is an organic compound with the formula C6H5C(NH)NH2. It is the simplest aryl amidine. The compound is a white solid that is slightly soluble in water. It is usually handled as the hydrochloride salt, a white, water-soluble solid .


Chemical Reactions Analysis

Benzamidine is used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis . It has also been used in experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium .


Physical And Chemical Properties Analysis

M-Aminobenzamidine hydrochloride is a light yellow powder . It has a melting point of over 300 °C . It is not soluble in water .

Scientific Research Applications

Protein Purification and Interaction Studies

m-Aminobenzamidine hydrochloride, referred to as p-aminobenzamidine (p-ABA) in several studies, has notable applications in the purification of proteins and in studying protein interactions. Erban (2011) elucidated the binding ability of p-ABA, particularly highlighting its use in the purification of proteins like tropomyosin, paramyosin, actin, tubulin, troponin, and several kinases and annexins. The research emphasized p-ABA's high affinity for these proteins, which is notably calcium-dependent. This property makes p-ABA a valuable tool in protein purification processes, especially for proteins where calcium plays a regulatory role. Furthermore, p-ABA’s interaction with these proteins sheds light on processes involving phosphorylation of serine, suggesting its utility in studying protein functionality and regulation Erban, 2011.

Inhibition of Enzymatic Activity

p-Aminobenzamidine is recognized as a prototype of trypsin-like serine protease inhibitors. It competitively inhibits the catalytic activity of enzymes that preferentially recognize the L-arginyl side chain and similar structures. Pallottini, Marino, & Ascenzi (2002) noted its inhibitory effect on the catalytic activity of significant enzymes like nitric oxide synthase types I and II, and copper amine oxidase. Given these properties, p-aminobenzamidine plays a crucial role in the study of enzyme kinetics and inhibition, providing insights into the regulation of enzymatic activity and the potential for therapeutic interventions Pallottini, Marino, & Ascenzi, 2002.

Analytical and Pharmaceutical Applications

The compound also finds utility in analytical and pharmaceutical domains. A study by Cesar et al. (2020) highlighted the development and validation of an analytical method for the quantification of 4-aminobenzamidine dihydrochloride (4-AD), a degradation product of diminazene aceturate showing anti-glaucoma potential. The research underscores the importance of accurately quantifying such compounds for studying new therapeutic alternatives in conditions like glaucoma Cesar et al., 2020.

Material Science and Engineering

In material science and engineering, the compound's properties are exploited for innovative solutions. Hanbali et al. (2020) discussed the use of multiwall carbon nanotubes derivatized and magnetized for removing active pharmaceutical ingredients like ibuprofen from aqueous solutions. This study presents an application of the compound in environmental engineering, particularly in the purification and treatment of wastewater, showcasing its versatility and potential in various scientific fields Hanbali et al., 2020.

Safety And Hazards

M-Aminobenzamidine hydrochloride may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

M-Aminobenzamidine hydrochloride can be used to synthesize orally active fibrinogen receptor antagonists based on benzamidines . It can also be used to create benzamidine derivatives that are selective and potent serine protease inhibitors . Furthermore, it can be used to create novel pyrrolo[3,2-c]quinolines that are structural analogs of topoisomerase inhibitors such as coralyne and fagaronine . It is also used as a ligand in affinity chromatography for the purification and immobilization of enzymes .

properties

IUPAC Name

3-aminobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXHYPQRDRRSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37132-68-6
Record name Benzenecarboximidamide, 3-amino-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37132-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90188149
Record name Benzamidine, m-amino-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Aminobenzamidine hydrochloride

CAS RN

3459-67-4
Record name Benzenecarboximidamide, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3459-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidine, m-amino-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamidine, m-amino-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Aminobenzamidine hydrochloride
Reactant of Route 2
m-Aminobenzamidine hydrochloride
Reactant of Route 3
Reactant of Route 3
m-Aminobenzamidine hydrochloride
Reactant of Route 4
Reactant of Route 4
m-Aminobenzamidine hydrochloride
Reactant of Route 5
m-Aminobenzamidine hydrochloride
Reactant of Route 6
Reactant of Route 6
m-Aminobenzamidine hydrochloride

Citations

For This Compound
5
Citations
AH Nishikawa, P Bailon - Journal of Solid-Phase Biochemistry, 1976 - Springer
… For this preparation, 25 ml 4% agarose containing about 20/xEq/ml glycidyl ether groups was reacted with 0.6 g m-aminobenzamidine hydrochloride (12) in 25 ml water, with pH …
JO Igoli, G Blackburn, AI Gray, OB Sutcliffe… - Analytical and …, 2015 - Springer
… 1) with m-aminobenzamidine hydrochloride afforded the C-substituted derivative (M&B4250, 1c) after recrystallization from water. Although mixtures of these components are available …
GG Skellern - academia.edu
… 1) with m-aminobenzamidine hydrochloride afforded the C-substituted derivative (M&B4250, 1c) after recrystallization from water. Although mixtures of these components are available …
Number of citations: 0 www.academia.edu
JM Andrews, DP Roman Jr, DH Bing… - Journal of medicinal …, 1978 - ACS Publications
… Benzamidine hydrochloride hydrate (7), m-nitrobenzamidine hydrochloride (4), and m-aminobenzamidine hydrochloride (8) were purchased from Aldrich Chemical Co.; (mand p-…
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
PKC See - europepmc.org
We speak English, French, Chinese, Hebrew and Swahili, but mostly we speak lmmunochemicals, and that is the language we speak best. Does it seem strange that our goats graze …
Number of citations: 0 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.